REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([CH:6]([CH2:8][N:9]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[S:16][C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]1=2)[CH3:7])[CH2:4][CH3:5].Cl.[OH-].[Na+]>C(Cl)Cl>[CH3:5][CH2:4][N:3]([CH:6]([CH2:8][N:9]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[S:16][C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]1=2)[CH3:7])[CH2:2][CH3:1] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)C(C)CN1C=2C=CC=CC2SC3=C1C=CC=C3.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer collected
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C(C)CN1C=2C=CC=CC2SC3=C1C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.013 mol | |
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 20% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |